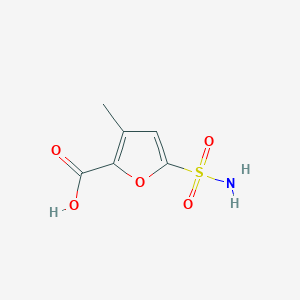

3-Methyl-5-sulfamoylfuran-2-carboxylic acid

CAS No.: 1989671-59-1

Cat. No.: VC7360568

Molecular Formula: C6H7NO5S

Molecular Weight: 205.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1989671-59-1 |

|---|---|

| Molecular Formula | C6H7NO5S |

| Molecular Weight | 205.18 |

| IUPAC Name | 3-methyl-5-sulfamoylfuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H7NO5S/c1-3-2-4(13(7,10)11)12-5(3)6(8)9/h2H,1H3,(H,8,9)(H2,7,10,11) |

| Standard InChI Key | MKJAUWJEPWSIGK-UHFFFAOYSA-N |

| SMILES | CC1=C(OC(=C1)S(=O)(=O)N)C(=O)O |

Introduction

3-Methyl-5-sulfamoylfuran-2-carboxylic acid is a synthetic organic compound with a molecular formula of C6H7NO5S and a molecular weight of 205.19 g/mol. Its CAS number is 1989671-59-1 . This compound is primarily used in research settings due to its unique chemical structure, which includes a furan ring, a sulfamoyl group, and a carboxylic acid group. These functional groups contribute to its potential biological and chemical properties.

Synthesis and Availability

3-Methyl-5-sulfamoylfuran-2-carboxylic acid is synthesized through specific chemical pathways that involve the formation of the furan ring and the introduction of the sulfamoyl and carboxylic acid groups. It is available from various chemical suppliers, such as Kemix Pty Ltd and Enamine, in different quantities ranging from 100 mg to 5 g .

Safety and Handling

Handling of 3-Methyl-5-sulfamoylfuran-2-carboxylic acid requires caution due to its potential hazards. It is classified with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Proper protective equipment and adherence to safety protocols are essential when working with this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume